Cas no 2229136-56-3 (tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate)
tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate
- tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate
- 2229136-56-3
- EN300-1891584
-
- Inchi: 1S/C15H22F2N2O3/c1-15(2,3)22-14(20)19-10(8-18)5-9-6-11(16)12(17)7-13(9)21-4/h6-7,10H,5,8,18H2,1-4H3,(H,19,20)
- InChI Key: CTZXCJRKHUQULJ-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1)CC(CN)NC(=O)OC(C)(C)C)OC)F
Computed Properties
- Exact Mass: 316.15984889g/mol
- Monoisotopic Mass: 316.15984889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 73.6Ų
tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1891584-1g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-5g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 5g |
$3770.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-10g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 10g |
$5590.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-0.05g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-0.1g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-0.25g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-0.5g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-1.0g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1891584-2.5g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1891584-5.0g |
tert-butyl N-[1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-yl]carbamate |
2229136-56-3 | 5g |
$3770.0 | 2023-05-23 |
tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate
Introduction to Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate (CAS No. 2229136-56-3)
Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2229136-56-3, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal chemistry.
The molecular structure of this compound is characterized by a carbamate functional group attached to a tert-butyl group, which is linked to an amino-substituted propan-2-yl chain. The aromatic part of the molecule consists of a phenyl ring that is substituted with both fluoro and methoxy groups at the 4 and 5 positions, respectively. This specific arrangement of substituents contributes to the compound's distinct electronic and steric properties, making it a valuable candidate for various chemical and biological studies.
In recent years, there has been a growing interest in developing novel compounds that can interact with biological targets in unique ways. The presence of both fluoro and methoxy groups in the aromatic ring of Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate suggests that it may possess the ability to modulate biological pathways through selective interactions with proteins and enzymes. This has led to its investigation as a potential lead compound in the development of new therapeutic agents.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The carbamate group provides a versatile handle for further functionalization, allowing chemists to explore various modifications that could enhance its biological activity. For instance, researchers have been exploring strategies to derivatize this compound by introducing additional substituents or by altering the connectivity of the functional groups.
Recent studies have highlighted the importance of fluoro-substituted aromatic compounds in medicinal chemistry due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. The fluoro groups in Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate are particularly noteworthy, as they can influence the electronic distribution of the molecule and thereby affect its interactions with biological targets. This has prompted investigations into how these substituents contribute to the compound's overall activity and selectivity.
The methoxy group also plays a crucial role in determining the chemical behavior of this compound. Methoxy-substituted aromatic rings are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. By incorporating a methoxy group at the 2-position of the phenyl ring, Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate may benefit from these effects, making it a promising candidate for further exploration.
From a synthetic chemistry perspective, the tert-butyl group provides stability to the molecule while also allowing for selective cleavage under specific conditions. This makes it an ideal candidate for use in multi-step synthetic routes where regioselectivity is crucial. Researchers have been employing various methodologies to functionalize this compound, including nucleophilic substitution reactions, cross-coupling reactions, and catalytic hydrogenation.
The amino group at the 1-position of the propan-2-yl chain offers another point of modification for fine-tuning the biological activity of Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate. This group can be used to introduce additional functionalities or to link the molecule to other pharmacophores. Such modifications are essential for optimizing drug-like properties such as solubility, bioavailability, and target specificity.
In conclusion, Tert-butyl N-1-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-2-ylcarbamate (CAS No. 2229136-56-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it an attractive candidate for further exploration in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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